molecular formula C6H3ClN4O2 B6270207 1-azido-4-chloro-2-nitrobenzene CAS No. 89284-67-3

1-azido-4-chloro-2-nitrobenzene

Cat. No.: B6270207
CAS No.: 89284-67-3
M. Wt: 198.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-4-chloro-2-nitrobenzene (CAS: 89284-67-3; molecular formula: C₆H₃ClN₄O₂) is an aryl azide derivative characterized by a nitro group (-NO₂) at position 2, a chlorine atom at position 4, and an azide (-N₃) group at position 1 on the benzene ring . Its synthesis typically involves nucleophilic substitution reactions. For example, diazotization of 4-chloro-2-nitroaniline followed by reaction with sodium azide yields the compound with a 79% yield using polymer-supported dibutylstannyl azide . The compound crystallizes in a monoclinic system (space group P2₁/n) with a molecular weight of 198.57 g/mol . Its instability under heat leads to nitrogen gas release, forming intermediates like 5-chlorobenzofuroxan .

Properties

CAS No.

89284-67-3

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

80

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-4-chloro-2-nitrobenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-2-nitroaniline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the amino group with the azido group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-azido-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-azido-4-chloro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can undergo reduction to form amino derivatives, which can further react to form various functionalized compounds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
1-Azido-4-chloro-2-nitrobenzene C₆H₃ClN₄O₂ 1-N₃, 2-NO₂, 4-Cl Azide, nitro, chloro
1-Azido-2-chloro-4-nitrobenzene C₆H₃ClN₄O₂ 1-N₃, 2-Cl, 4-NO₂ Azide, chloro, nitro
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 1-Cl, 4-NO₂ Chloro, nitro
1-Azido-3,5-dichlorobenzene C₆H₃Cl₂N₃ 1-N₃, 3-Cl, 5-Cl Azide, dichloro

Key Observations :

  • Positional Isomerism : The target compound and its isomer (1-azido-2-chloro-4-nitrobenzene) differ in substituent positions, leading to distinct electronic environments. For instance, the nitro group at position 2 (target) exerts stronger electron-withdrawing effects compared to position 4 in the isomer, influencing reactivity in electrophilic substitutions .
  • Functional Group Impact : The absence of an azide group in 1-chloro-4-nitrobenzene (CAS: 100-00-5) limits its utility in click chemistry, while the dichloro-substituted analogue (1-azido-3,5-dichlorobenzene) exhibits higher molecular weight (187.46 g/mol) and altered solubility .

Key Observations :

  • Polymer-supported methods enhance yields (79% vs. 72%) due to efficient reagent recovery and reduced side reactions .
  • Trifluoromethyl sulfinyl groups (CF₃SO⁻) are superior leaving groups compared to halides in nucleophilic substitutions .
Reactivity and Stability
  • Thermal Stability : this compound decomposes at elevated temperatures to release N₂, forming 5-chlorobenzofuroxan—a tautomerizable intermediate useful in Beirut reactions . In contrast, 1-chloro-4-nitrobenzene lacks this reactivity due to the absence of an azide group .
  • Click Chemistry: The azide group enables Huisgen cycloaddition with alkynes, a feature absent in non-azide analogues like 1-(allyloxy)-4-chloro-2-nitrobenzene (CAS: 100246-31-9) .
Spectral Data Comparison

1H NMR (CDCl₃) :

  • This compound : δ 7.90 (d, 1H), 7.55 (dd, 1H), 7.23 (d, 1H) .
  • 1-Azido-3,5-dichlorobenzene : δ 7.13 (t, 1H), 6.92 (d, 2H) .

13C NMR (CDCl₃) :

  • Target Compound : Peaks at δ 134.2, 133.7, 130.4 (aromatic carbons) .
  • Dichloro Analogue : Peaks at δ 142.6, 136.2 (electron-deficient carbons due to dichloro substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.